(2-Phenylcyclohexyl) 4-nitrobenzoate
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Overview
Description
(2-Phenylcyclohexyl) 4-nitrobenzoate is an organic compound with the molecular formula C19H19NO4 It is a derivative of benzoic acid, where the benzoate group is substituted with a 2-phenylcyclohexyl group and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylcyclohexyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-phenylcyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (2-Phenylcyclohexyl) 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 2-Phenylcyclohexanol and 4-nitrobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(2-Phenylcyclohexyl) 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Phenylcyclohexyl) 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions .
Comparison with Similar Compounds
4-Nitrobenzoic Acid: A precursor in the synthesis of (2-Phenylcyclohexyl) 4-nitrobenzoate.
2-Phenylcyclohexanol: Another precursor used in the esterification process.
4-Nitrobenzyl Alcohol: Shares the nitrobenzoate structure but with different substituents.
Uniqueness: this compound is unique due to its specific combination of a phenylcyclohexyl group and a nitrobenzoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
84304-32-5 |
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Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(2-phenylcyclohexyl) 4-nitrobenzoate |
InChI |
InChI=1S/C19H19NO4/c21-19(15-10-12-16(13-11-15)20(22)23)24-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-3,6-7,10-13,17-18H,4-5,8-9H2 |
InChI Key |
ACCXPLRYQJZTTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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